(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoate is a biotinylated derivative of lysine. This compound is widely used in proteomics research due to its ability to biotinylate proteins and peptides, facilitating their detection and purification.
Scientific Research Applications
(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoate has numerous applications in scientific research:
Chemistry: Used in the synthesis of biotinylated peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and protein localization.
Medicine: Employed in the development of diagnostic assays and therapeutic agents.
Industry: Utilized in the production of biotinylated reagents for various biochemical assays.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoate involves multiple steps:
Protection of Lysine: The lysine amino group is protected using a tert-butyloxycarbonyl (Boc) group.
Biotinylation: The protected lysine is then reacted with biotin-N-hydroxysuccinimide ester to introduce the biotin moiety.
Coupling with Caproylamido: The biotinylated lysine is further reacted with caproylamido to extend the linker.
Formation of N-Hydroxysuccinimide Ester: Finally, the compound is reacted with N-hydroxysuccinimide to form the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving automated synthesis equipment to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoate primarily undergoes substitution reactions, particularly nucleophilic substitution, where the N-hydroxysuccinimide ester reacts with nucleophiles such as amines.
Common Reagents and Conditions
Reagents: Common reagents include N-hydroxysuccinimide, biotin-N-hydroxysuccinimide ester, and tert-butyloxycarbonyl chloride.
Conditions: Reactions are typically carried out in organic solvents like dimethylformamide (DMF) or dichloromethane (DCM) under inert atmosphere conditions.
Major Products
The major product formed from these reactions is the biotinylated lysine derivative, which can be further used in various biochemical applications.
Mechanism of Action
The compound exerts its effects by biotinylating proteins and peptides. The N-hydroxysuccinimide ester reacts with primary amines on proteins, forming stable amide bonds. This biotinylation allows for the subsequent detection and purification of the biotinylated proteins using streptavidin-based methods.
Comparison with Similar Compounds
Similar Compounds
- N2-t-Boc-N6-(biotinamido)lysine N-Hydroxysuccinimide Ester
- N2-t-Boc-N6-(biotinamido-hexanoic acid)lysine N-Hydroxysuccinimide Ester
Uniqueness
(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoate is unique due to its extended caproylamido linker, which provides greater flexibility and reduces steric hindrance during biotinylation reactions, enhancing its efficiency in various applications.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine N-Hydroxysuccinimide Ester involves the protection of the lysine amino group, followed by the coupling of biotinamido-6-N-caproylamido to the lysine side chain. The resulting intermediate is then coupled to N-hydroxysuccinimide ester to form the final product.", "Starting Materials": [ "N-tert-butoxycarbonyl-L-lysine", "Biotinamido-6-N-caproyl-N-hydroxysuccinimide ester", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Dimethylformamide (DMF)", "Methanol", "Diethyl ether", "Triethylamine (TEA)", "Hydrochloric acid (HCl)", "Sodium bicarbonate (NaHCO3)" ], "Reaction": [ "Protect the amino group of N-tert-butoxycarbonyl-L-lysine with t-butyloxycarbonyl (Boc) using DCC and NHS in DMF.", "Couple biotinamido-6-N-caproylamido to the lysine side chain using DCC and NHS in DMF.", "Deprotect the Boc group using HCl in methanol to obtain N6-(biotinamido-6-N-caproylamido)lysine.", "Couple N6-(biotinamido-6-N-caproylamido)lysine with N-hydroxysuccinimide ester using DCC and TEA in DMF to obtain N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine N-hydroxysuccinimide ester.", "Deprotect the Boc group using HCl in methanol to obtain the final product, N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine N-hydroxysuccinimide ester.", "Purify the final product using column chromatography with a solvent system of methanol and diethyl ether, and neutralize any remaining acid with NaHCO3." ] } | |
CAS No. |
102910-27-0 |
Molecular Formula |
C31H50N6O9S |
Molecular Weight |
682.8 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
InChI |
InChI=1S/C31H50N6O9S/c1-31(2,3)45-30(44)35-20(28(42)46-37-25(40)15-16-26(37)41)11-8-10-18-33-23(38)13-5-4-9-17-32-24(39)14-7-6-12-22-27-21(19-47-22)34-29(43)36-27/h20-22,27H,4-19H2,1-3H3,(H,32,39)(H,33,38)(H,35,44)(H2,34,36,43)/t20-,21-,22-,27-/m0/s1 |
InChI Key |
FIYZGAUPFFOJCA-LFYAFONDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C(=O)ON3C(=O)CCC3=O |
SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)ON3C(=O)CCC3=O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)ON3C(=O)CCC3=O |
Synonyms |
[3aS-[3aα,4β(R*),6aα]]-1-[[(2,5-Dioxo-1-pyrrolidinyl)oxy]carbonyl]-_x000B_5-[[6-[[5-(hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl)-1-oxopentyl]amino]-1-oxohexyl]amino]pentyl]-carbamic acid 1,1-Dimethylethyl Ester; _x000B_ |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.